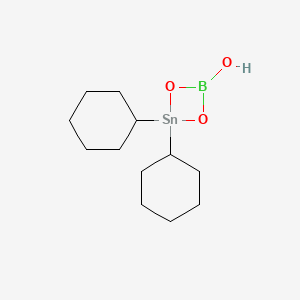
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol is a unique organotin compound characterized by its cyclic structure containing both tin and boron atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol typically involves the reaction of cyclohexyl derivatives with tin and boron precursors under controlled conditions. One common method includes the reaction of cyclohexylboronic acid with a tin halide in the presence of a base, followed by cyclization to form the dioxastannaboretane ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product formation.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of organotin chemistry suggest that large-scale synthesis would involve similar reaction pathways with optimization for yield and purity. Industrial processes would likely employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The tin and boron atoms in the compound can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin and boron oxides, while substitution reactions can produce a variety of organotin and organoboron derivatives.
科学研究应用
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organotin and organoboron compounds.
Biology: Its potential biological activity is being explored, including its use as a catalyst in biochemical reactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of anticancer and antimicrobial agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin and boron atoms in the compound can form coordination complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in catalysis, therapeutic use, or material science.
相似化合物的比较
Similar Compounds
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretane: A similar compound without the hydroxyl group.
Cyclohexylboronic acid: A precursor in the synthesis of the compound.
Organotin compounds: A broad class of compounds containing tin atoms bonded to organic groups.
Uniqueness
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol is unique due to its cyclic structure incorporating both tin and boron atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where traditional organotin or organoboron compounds may not be suitable.
属性
CAS 编号 |
111631-04-0 |
|---|---|
分子式 |
C12H23BO3Sn |
分子量 |
344.83 g/mol |
IUPAC 名称 |
2,2-dicyclohexyl-4-hydroxy-1,3,2,4-dioxastannaboretane |
InChI |
InChI=1S/2C6H11.BHO3.Sn/c2*1-2-4-6-5-3-1;2-1(3)4;/h2*1H,2-6H2;2H;/q;;-2;+2 |
InChI 键 |
BJNPWIGXLQNPSG-UHFFFAOYSA-N |
规范 SMILES |
B1(O[Sn](O1)(C2CCCCC2)C3CCCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


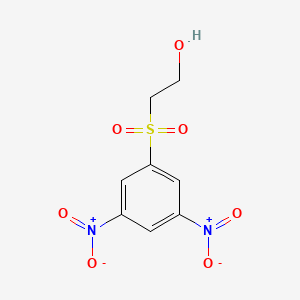
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
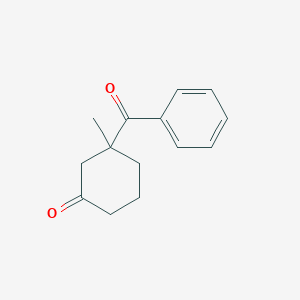
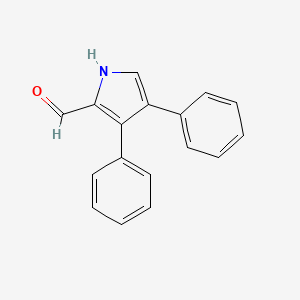

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

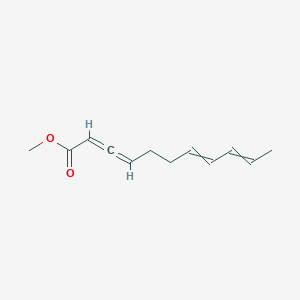

![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
